Ertapenem Dimer Impurity

HPLC-MS Impurity Profiling Method Validation

This pharmacopoeial-grade Ertapenem Dimer Impurity (CAS 402955-37-7, C₄₄H₄₈N₆O₁₃S₂, MW 933.0) is essential for accurate impurity profiling in Ertapenem drug substance/product. Unlike monomeric degradation products or other dimer variants (e.g., m/z 951), its unique m/z 933 and distinct chromatographic retention time ensure baseline resolution and precise quantification in validated HPLC/UPLC methods. Supplied with full ICH Q6B characterization data, traceable to USP/EP/BP/JP monographs, it is the analytically valid choice for ANDA/NDA submissions and forced degradation studies per ICH Q1A(R2)/Q2(R1).

Molecular Formula C44H48N6O13S2
Molecular Weight 933 g/mol
CAS No. 402955-37-7
Cat. No. B1514393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErtapenem Dimer Impurity
CAS402955-37-7
Molecular FormulaC44H48N6O13S2
Molecular Weight933 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)N5CC(CC5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8C(C7C)C(C8=O)C(C)O)C(=O)O)C(C)O
InChIInChI=1S/C44H48N6O13S2/c1-17-31-29(19(3)51)39(55)49(31)33(35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)42(58)59)41(57)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)43(60)61)65-36-18(2)32-30(20(4)52)40(56)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1
InChIKeyGIKZHKCNSVCAIT-BNCIILEKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ertapenem Dimer Impurity (CAS 402955-37-7) Reference Standard for Analytical Method Development and Quality Control


Ertapenem Dimer Impurity (CAS 402955-37-7) is a well-characterized, pharmacopoeial-grade impurity reference standard derived from the degradation of the carbapenem antibiotic Ertapenem, with a molecular formula of C₄₄H₄₈N₆O₁₃S₂ and a molecular weight of 933.0 g/mol [1]. This compound is a dimeric degradation product formed under specific conditions, such as high concentrations (≥100 mg mL⁻¹) or exposure to gamma radiation, and its formation is influenced by the crystalline form of Ertapenem [2]. It is supplied with comprehensive characterization data compliant with ICH Q6B and major pharmacopoeias including USP, EP, JP, and BP, ensuring its suitability as a primary reference standard for analytical method development, validation (AMV), and quality control (QC) in pharmaceutical manufacturing and regulatory submissions (e.g., ANDA, NDA) [3].

Why Ertapenem Dimer Impurity (CAS 402955-37-7) Cannot Be Substituted with Generic Impurity Standards


Generic substitution of Ertapenem Dimer Impurity (CAS 402955-37-7) with other Ertapenem-related impurities or in-class carbapenem degradation products is analytically invalid and poses a significant risk to method accuracy and regulatory compliance. This specific dimer exhibits a unique molecular structure (C₄₄H₄₈N₆O₁₃S₂) and a distinct formation pathway, leading to specific chromatographic behavior (e.g., m/z 933, retention time) that differs markedly from other dimeric variants (e.g., m/z 951 dimers) and monomeric degradation products . Failure to use the correctly certified reference standard, with its precise identity and purity profile, can result in misidentification of impurity peaks, inaccurate quantification, and subsequent rejection of ANDA/NDA submissions by regulatory agencies such as the FDA and EMA [1]. The analytical methods validated for this specific compound, including the chromatographic conditions for baseline resolution, are not transferable to alternative dimer impurities without extensive re-validation [2].

Quantitative Differentiation of Ertapenem Dimer Impurity (CAS 402955-37-7): A Comparator-Based Evidence Guide


Chromatographic Resolution and MS Identification: Dehydrated Dimer (m/z 933) vs. Non-Dehydrated Dimers (m/z 951)

In a validated HPLC-MS method capable of resolving 26 impurities and degradation products of Ertapenem, the Ertapenem Dimer Impurity (CAS 402955-37-7), identified as a dehydrated dimer with m/z 933, was baseline resolved from eight other dimer impurities (m/z 951). This resolution was achieved under specific chromatographic conditions, demonstrating the distinct analytical signature of this specific compound . The method's ability to separate these closely related species is critical for accurate quantification in stability studies and quality control [1].

HPLC-MS Impurity Profiling Method Validation

Concentration-Dependent Formation Kinetics: Dimerization Threshold at ≥100 mg mL⁻¹

The formation of Ertapenem Dimer Impurity is highly concentration-dependent, occurring predominantly at high drug substance concentrations (≥100 mg mL⁻¹). This threshold behavior distinguishes it from other degradation products, such as hydrolysis products, which form in dilute solutions (<1 mg mL⁻¹) [1]. This finding is crucial for optimizing manufacturing and formulation processes to minimize this specific impurity [2].

Stability Studies Degradation Kinetics Formulation Science

Regulatory Alignment: Compliance with USP, EP, JP, and BP Monograph Standards

The Ertapenem Dimer Impurity (CAS 402955-37-7) reference standard is manufactured and characterized to align with the monographs of major pharmacopoeias including USP, EP, JP, and BP, providing full traceability for regulatory submissions [1]. This contrasts with non-pharmacopoeial impurity standards, which may lack the rigorous characterization data and acceptance criteria required by regulatory agencies for ANDA and NDA filings .

Regulatory Compliance Pharmacopoeial Standards ANDA/NDA Submissions

Unique Formation Pathway: Gamma Radiation-Induced Radical Dimerization vs. Thermal Hydrolysis

The Ertapenem Dimer Impurity is specifically formed via a radical-mediated dimerization mechanism initiated by gamma radiation, a pathway not shared by other degradation products like thermal hydrolysis or oxidation products. The formation rate is also dependent on the crystalline form of Ertapenem . This unique sensitivity to radiation provides a specific marker for assessing the impact of terminal sterilization processes on drug substance quality.

Degradation Pathways Stability Studies Radiation Sterilization

Key Application Scenarios for Ertapenem Dimer Impurity (CAS 402955-37-7) Reference Standard


Analytical Method Development and Validation for ANDA/NDA Submissions

Ertapenem Dimer Impurity (CAS 402955-37-7) serves as a critical reference standard for developing and validating HPLC or UPLC methods capable of resolving and quantifying this specific impurity in Ertapenem drug substance and drug product. Its unique m/z of 933 and distinct chromatographic retention time, as demonstrated in validated methods , allow for precise peak identification and system suitability testing. This is essential for meeting ICH Q2(R1) validation requirements and supporting the impurity profile section of regulatory dossiers (e.g., ANDA, NDA), where accurate quantification against a certified standard is mandatory [1].

Forced Degradation and Stability-Indicating Method Development

The compound's specific formation under high-concentration conditions (≥100 mg mL⁻¹) and exposure to gamma radiation makes it an ideal marker for designing forced degradation studies . By spiking this impurity standard into samples, analytical scientists can assess the specificity and stability-indicating power of their methods. This ensures that the analytical procedure can accurately measure the drug substance in the presence of this process-related and degradation impurity, a key requirement for establishing product shelf-life and storage conditions per ICH Q1A(R2) [1].

Pharmaceutical Quality Control and Batch Release Testing

In QC laboratories, the Ertapenem Dimer Impurity standard is used for routine batch release testing of Ertapenem API and finished drug products (e.g., INVANZ). The standard's alignment with USP and EP monographs ensures that the analytical results are comparable and acceptable across different manufacturing sites and regulatory jurisdictions . By quantifying this impurity against the certified reference material, manufacturers can demonstrate compliance with established acceptance criteria and ensure product quality and patient safety [1].

Process Development and Control Strategy Optimization

During process development, understanding the concentration threshold (≥100 mg mL⁻¹) for dimer formation is crucial . This quantitative knowledge allows process chemists to design crystallization and lyophilization steps that avoid these high-concentration microenvironments, thereby minimizing impurity formation. The availability of the pure reference standard enables the development of in-process control methods to monitor dimer levels in real-time, facilitating the implementation of a robust quality-by-design (QbD) control strategy [1].

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